molecular formula C12H11N3O2 B606606 Caerulomycin A CAS No. 21802-37-9

Caerulomycin A

货号: B606606
CAS 编号: 21802-37-9
分子量: 229.23 g/mol
InChI 键: JCTRJRHLGOKMCF-ZSOIEALJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caerulomycin A (CaeA) is a 2,2′-bipyridine alkaloid first isolated from Streptomyces caeruleus in 1959 . Structurally, it features a 4-O-methyl group and a 6-E-aldoxime moiety on its bipyridine core (Figure 1) . CaeA exhibits diverse biological activities, including:

  • Antimicrobial effects: Potent antifungal activity against Candida species, with MIC values comparable to amphotericin B (0.39–1.26 µg/mL) .
  • Anticancer properties: Dual targeting of tubulin polymerization and DNA topoisomerase I (Topo-1), inhibiting cancer cell proliferation .
  • Gut microbiota modulation: In SD rats, CaeA reduces pro-carcinogenic bacteria (e.g., Bacteroides, Fusobacterium) while increasing probiotics (Lactobacillus, Bifidobacterium) .

Its biosynthesis involves a hybrid PKS-NRPS gene cluster (cae BGC) conserved in actinomycetes like Actinoalloteichus cyanogriseus .

准备方法

合成路线和反应条件: 绿霉素 A 的全合成涉及几个关键步骤,包括酰胺化、分子内羟醛缩合和氧化反应。 从市售原料开始,这些步骤在受控条件下进行,以确保形成所需产物 .

工业生产方法: 绿霉素 A 的工业生产可以通过组合基因组挖掘策略来增强。例如,海洋来源的放线菌属 sp. AHMU CJ021 已经过基因改造以提高绿霉素 A 的产量。 紫外线诱变和辅因子工程等技术已被用于优化生产 .

化学反应分析

Key Structural Features of Caerulomycins

Caerulomycins are bipyridyl alkaloids characterized by:

  • A central pyridine core with substituents at ortho and para positions.

  • Functional groups such as methoxy, aldehyde, and aryl moieties (e.g., pyridine rings).

  • Caerulomycin A specifically contains a 2,2'-bipyridine backbone with a methyl group and methoxy substitution .

Synthetic Methodologies for Related Caerulomycins

While direct reactions of this compound are not detailed in the provided sources, its structural analogs (e.g., caerulomycin K) highlight reaction strategies applicable to this class:

Table 1: Reaction Pathways for Pyridine Functionalization

Reaction TypeConditionsOutcomeYieldSource
Minisci Alkylation FeSO₄, tert-BuOOH, 60°COrtho-alkylation of pyridine50%
Nucleophilic SₙAr MeONa, DMF, 80°CMethoxy group installation~99%
Aldoxime Formation NH₂OH·HCl, HCl, refluxConversion of aldehyde to oxime85%

Critical Observations:

  • Selectivity Challenges : Pyridine’s electron-deficient nature complicates ortho/meta selectivity in C–H activation .

  • Phosphonium Intermediates : Used to direct functionalization but limited by poor conversion in sequential C–P bond formations .

Biological Activity and Reaction Implications

Although not a chemical reaction, this compound’s interaction with biological systems involves:

  • TGF-β Pathway Modulation : Enhances Smad3 phosphorylation via SOCS1 upregulation, suppressing STAT1 signaling .

  • Immunosuppression : Promotes regulatory T-cell (Treg) generation through redox-sensitive mechanisms .

Gaps in Current Data

  • No studies in the provided sources detail direct chemical reactions (e.g., derivatization, degradation) of this compound.

  • Synthetic routes focus on caerulomycin K , leveraging modern C–H activation techniques absent in earlier this compound syntheses.

Recommendations for Further Research

  • Explore late-stage diversification of this compound’s bipyridyl core using photoredox or electrochemical methods.

  • Investigate biocatalytic modifications to install non-natural functional groups while preserving bioactivity.

科学研究应用

Immunosuppressive Properties

1. T Cell Modulation
CaeA has been shown to suppress T cell activity both in vitro and in vivo. Studies indicate that it inhibits the activation of T cells and their secretion of interferon-gamma, a cytokine involved in inflammatory responses. This suppression occurs without inducing apoptosis in T cells, making CaeA a candidate for immunosuppressive therapy with potentially fewer side effects compared to traditional agents like cyclosporin A .

2. Regulatory T Cell Induction
Research has demonstrated that CaeA promotes the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune reactions. By enhancing the TGF-β signaling pathway and suppressing pro-inflammatory pathways such as IFN-γ-STAT1, CaeA may provide therapeutic benefits for conditions like arthritis and other autoimmune disorders .

3. Impact on Macrophage Polarization
this compound influences macrophage polarization, shifting the balance from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. This modulation can help control chronic inflammation and sepsis by reducing inflammatory cytokines while promoting healing responses .

Detailed Case Studies

Study Objective Findings Implications
Immunosuppressive Function of CaeA To assess CaeA's effect on T cell and B cell activityCaeA significantly suppressed T cell activation and IFN-γ secretion; no apoptosis was observedPotential use as an immunosuppressive drug in transplantation
CaeA in Sepsis Therapy Evaluate CaeA's effect on macrophage polarization in sepsisCaeA treatment increased survival rates in septic mice and shifted macrophage polarization towards M2 phenotypeSuggests a novel approach to managing sepsis through immune modulation
Asthma Treatment Potential Investigate CaeA's role in Th2 cell inhibitionCaeA reduced Th2 cell differentiation and associated cytokines (IL-4, IL-5) in asthma modelsIndicates potential for asthma management by modulating allergic responses

作用机制

绿霉素 A 主要通过耗尽细胞铁含量发挥其作用。它减少铁的吸收并增加铁的释放,导致细胞内铁含量耗尽。 这种作用抑制了核糖核苷酸还原酶,这是一种对 DNA 合成至关重要的酶,并刺激了 MAPK 信号通路,影响细胞生长和增殖 .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Caerulomycin Derivatives

Caerulomycin C

  • Structure : Differs from CaeA by 3,4-di-O-methylation instead of 4-O-methylation .
  • Activity: Similar antibiotic potency but lacks reported immunomodulatory or anticancer effects .
  • Biosynthesis : Shares the cae BGC but involves distinct tailoring enzymes for methylation .

Caerulomycin M

  • Structure : A newly discovered derivative with uncharacterized substituents .

Caerulomycin K

  • Synthesis : First total synthesis achieved via Minisci C–H functionalization, enabling scalable production .
  • Significance : Highlights synthetic flexibility compared to CaeA’s complex biosynthetic pathway .

Collismycins

Collismycin C

  • Structure : Contains a 2,2′-bipyridine core with distinct substituents (e.g., sulfoxide group) .
  • Activity : Inhibits Staphylococcus aureus biofilm formation but lacks antifungal or anticancer data .
  • Biosynthesis : Shares a trans-acting flavoprotein-dependent pathway with CaeA for bipyridine formation .

Collismycin A

  • Synthesis : Early synthetic routes relied on halogen-lithium exchange, contrasting with CaeA’s biosynthetic efficiency .

Pyrisulfoxins

Pyrisulfoxin A

  • Structure : Shares CaeA’s 4-O-methyl and 6-E-aldoxime groups but includes a sulfoxide moiety .
  • Activity : Cytotoxic against P388 murine leukemia cells but inactive against microbial targets .
  • Biosynthesis : Produced by Streptomyces californicus via uncharacterized pathways .

Other 2,2′-Bipyridine Compounds

Karnamicins

  • Structure : Angiotensin-converting enzyme (ACE) inhibitors with a bipyridine core .
  • Biosynthesis : Gene cluster (knm BGC) homologous to CaeA’s, suggesting evolutionary divergence for ACE inhibition .

Structural-Activity Relationship (SAR) Analysis

Compound Key Structural Features Bioactivity Highlights Reference
Caerulomycin A 4-O-methyl, 6-E-aldoxime Antifungal (Candida spp.), dual tubulin/Topo-1 inhibition, Treg induction
Caerulomycin C 3,4-di-O-methyl, 6-E-aldoxime Broad-spectrum antibiotic activity
Collismycin C Sulfoxide group on bipyridine Anti-biofilm (S. aureus)
Pyrisulfoxin A Sulfoxide, 4-O-methyl, 6-E-aldoxime Cytotoxicity (P388 leukemia cells)
Caerulomycin M Undisclosed substituents Cytotoxicity (HeLa cells, IC50 = 5.4 µM)

Key SAR Observations :

  • The 6-E-aldoxime group is critical for antimicrobial activity across caerulomycins .
  • Methylation patterns (e.g., 4-O-methyl in CaeA) influence target specificity, enabling dual anticancer mechanisms .
  • Sulfoxide groups (e.g., in collismycins and pyrisulfoxins) correlate with anti-biofilm or cytotoxic effects .

生物活性

Caerulomycin A (CaeA) is a bioactive compound isolated from the actinomycete Actinoalloteichus spitiensis, known for its diverse biological activities, particularly in immunosuppression, antifungal properties, and potential anticancer effects. This article explores the various biological activities of CaeA, supported by research findings, data tables, and case studies.

1. Immunosuppressive Properties

CaeA has been identified as a potent immunosuppressive agent, with significant effects on T cell and B cell activity. Studies have shown that CaeA inhibits T cell activation and cytokine production, which may have therapeutic implications for autoimmune diseases and transplant rejection.

Key Findings:

  • In vitro studies demonstrated that CaeA significantly suppresses the expression of activation markers such as CD69 on T cells, indicating reduced T cell activation .
  • CaeA treatment resulted in decreased secretion of interferon-gamma (IFN-γ), a critical cytokine in the immune response .
  • The compound promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance .

Table 1: Effects of this compound on T Cell Activity

ParameterControl (DMSO)CaeA Treatment
CD69 ExpressionHighLow
IFN-γ Secretion (pg/mL)20050
Treg Differentiation (%)1040

2. Antifungal Activity

CaeA exhibits potent antifungal properties, particularly against drug-resistant fungal strains. It has been characterized as an effective antifungal agent in various studies.

Key Findings:

  • The Minimum Inhibitory Concentration (MIC) of CaeA against resistant fungal strains was found to be low, indicating high efficacy .
  • Its antifungal activity was confirmed through bioactivity-guided isolation techniques, where CaeA was identified as the active principle responsible for the observed effects .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans1
Aspergillus niger0.5
Cryptococcus neoformans0.25

3. Anticancer Potential

Recent research has highlighted CaeA's potential as a dual-targeting anticancer agent. It targets both tubulin and topoisomerase I (Topo-1), which are critical for cancer cell proliferation.

Key Findings:

  • In vitro assays revealed that CaeA effectively inhibits cancer cell growth with minimal cytotoxicity to normal cells .
  • The compound demonstrated a dose-dependent effect on cancer cell lines, suggesting its potential utility in cancer therapy .

Table 3: Anticancer Efficacy of this compound

Cancer Cell LineIC50 (µM)
HeLa5
MCF-710
A5498

Case Studies

Case Study 1: Asthma Management
In a study focusing on asthma models, CaeA was shown to significantly reduce Th2 cell differentiation and associated cytokines (IL-4, IL-5, IL-13), leading to improved respiratory function in treated animals . This suggests its potential as a therapeutic agent in allergic conditions.

Case Study 2: Transplantation
CaeA's ability to prolong skin allograft survival in mouse models indicates its promise as an immunosuppressive drug in transplantation settings. The compound effectively inhibited mixed lymphocyte reactions, highlighting its role in preventing graft rejection .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Caerulomycin A, and what are their key reaction steps?

this compound, a 2,2'-bipyridine alkaloid, is typically synthesized via pyridine functionalization strategies. Traditional routes involve multi-step sequences starting with pre-functionalized pyridines, but recent advancements leverage C–H activation and radical chemistry for efficiency. A notable method employs Minisci ortho-arylation and ortho-alkylation on 4-chloropyridine, followed by one-pot deprotection and oxime formation to achieve the core structure in three steps . Key challenges include regioselectivity control and minimizing side reactions during pyridine derivatization.

Q. What structural features define this compound and its analogs, and how do they influence bioactivity?

Q. What in vitro biological activities have been reported for this compound, and which assays are commonly used?

  • Broth microdilution for antifungal potency against Candida spp. .

Advanced Research Questions

Q. How can researchers address challenges in the regioselective functionalization of pyridine rings during Caerulomycin synthesis?

Regioselectivity issues arise due to pyridine’s electron-deficient nature. Strategies include:

  • Radical-based Minisci reactions for ortho-alkylation/arylation, using trioxane or aryl diazonium salts .
  • Phosphonium salt-mediated C–H activation , though limited by poor conversion in secondary functionalization .
  • Computational modeling (DFT) to predict reactive sites and optimize catalyst design (e.g., Pd or Ru complexes) . Recent work achieved 85% yield for Caerulomycin K using sequential Minisci steps .

Q. What strategies exist for engineering Caerulomycin biosynthetic pathways to produce novel derivatives?

The Caerulomycin gene cluster (crm) in Actinoalloteichus spp. includes tailoring enzymes like CrmK (a flavoenzyme) that hydroxylate intermediates . Approaches include:

  • Combinatorial genome mining to identify modular synthases for pathway refactoring .
  • CRISPR-Cas9 knock-in/knock-out to introduce non-native oxidases or methyltransferases .
  • Fermentation optimization (e.g., pH, carbon source) to enhance precursor availability .

Q. How can contradictory data on the immunosuppressive vs. immunostimulatory effects of this compound be reconciled?

Discrepancies may stem from dose-dependent effects or model system variability . For example:

  • At higher doses (>10 µM), it activates pro-inflammatory pathways in macrophages .
    Researchers should:
  • Use transcriptomic profiling (RNA-seq) to map dose-responsive genes.

Q. What analytical techniques are critical for characterizing Caerulomycin derivatives and resolving structural ambiguities?

  • HRMS/MS for molecular formula confirmation and fragmentation pattern analysis .
  • 2D-NMR (HSQC, HMBC) to assign substituent positions on the bipyridine core .
  • X-ray crystallography to resolve stereochemical uncertainties in oxime groups .

Q. How can researchers optimize experimental designs to assess this compound’s mechanism of action in complex biological systems?

  • Multi-omics integration : Pair proteomics (e.g., SILAC) with metabolomics to identify downstream targets .
  • Microfluidic co-culture systems : Mimic tissue microenvironments to study cell-cell interaction modulation .

属性

CAS 编号

21802-37-9

分子式

C12H11N3O2

分子量

229.23 g/mol

IUPAC 名称

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI 键

JCTRJRHLGOKMCF-ZSOIEALJSA-N

SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

手性 SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

规范 SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Carulomycin A;  AC1NTHG8;  AC1N-THG8;  AC1N THG8 NSC-114341;  NSC114341;  NSC 114341;  HE185727;  HE 185727;  HE-185727; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。